[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate
Description
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-12-2-4-13(5-3-12)17-10-16(20-23-17)11-22-18(21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKZLWPVRLTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate typically involves the formation of the oxazole ring followed by esterification with 4-bromobenzoic acid. One common method for synthesizing oxazoles is through the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions, potentially forming oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazoles.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: In the industrial sector, the compound may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Heterocyclic Core Variations
- The target compound features a 1,2-oxazole ring, while the oxadiazole analog (C₁₆H₁₂BrN₃O₃) contains a 1,2,4-oxadiazole core. Oxadiazoles are more electron-deficient, enhancing stability under acidic conditions but reducing nucleophilic reactivity compared to oxazoles .
- The triazine-based compound (C₂₅H₁₉BrN₄O₆) incorporates a 1,3,5-triazine ring, enabling stronger hydrogen-bonding interactions due to nitrogen-rich π-systems, which may improve crystallinity .
Substituent Effects The 4-bromobenzoate group in the target compound contrasts with the 4-bromophenoxy group in the oxadiazole analog. The ester linkage in the former offers hydrolytic lability, whereas the ether group in the latter provides greater metabolic stability . Bromopropylate (C₁₇H₁₅Br₂O₃) contains two bromine atoms on adjacent aryl rings, enhancing lipophilicity and pesticidal activity but increasing environmental persistence .
The methoxy group in the oxadiazole analog (C₁₆H₁₂BrN₃O₃) introduces electron-donating effects, altering electronic distribution across the heterocycle .
Application Potential Bromopropylate’s di-bromo diaryl ester structure is optimized for acaricidal activity, targeting mite nervous systems. The target compound’s single bromine and oxazole ring may instead favor use in medicinal chemistry (e.g., kinase inhibitors) . The triazine derivative’s formyl group (C₂₅H₁₉BrN₄O₆) suggests utility in photodynamic therapy, where light-activated carbonyl groups generate reactive oxygen species .
Crystallographic and Computational Insights
- Hydrogen Bonding : The oxazole and ester groups in the target compound may form C–H···O or π-π interactions, as observed in related oxazole derivatives. Such interactions influence crystal packing and melting points .
- Software Tools : Structural analysis of analogs (e.g., bromopropylate) often employs crystallographic software like SHELXL for refinement and ORTEP-3 for visualization, though direct data for the target compound are unavailable .
Biological Activity
The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate is a derivative of oxazole and bromobenzoate, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromobenzoate moiety and an oxazole ring, which are essential for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.15 |
| Candida spp. | 0.25 |
These results suggest that the compound is particularly potent against Gram-negative bacteria and certain fungal species, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human keratinocyte cells (HaCat) and mouse fibroblast cells (Balb/c 3T3) revealed that the compound has promising results with low cytotoxic effects at therapeutic concentrations. The IC50 values were found to be significantly higher than the MIC values, indicating a favorable therapeutic index:
| Cell Line | IC50 (μM) |
|---|---|
| HaCat | >50 |
| Balb/c 3T3 | >40 |
These findings suggest that the compound is selectively toxic to microbial cells while exhibiting low toxicity to mammalian cells .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. The compound forms critical hydrogen bonds and π–π interactions that stabilize its binding within the active sites of these enzymes:
- DNA Gyrase Binding : The compound establishes three hydrogen bonds with residues SER1084, ASP437, and GLY459.
- MurD Binding : Similar interactions were observed, contributing to its inhibitory action against bacterial growth.
The calculated binding energies were comparable to those of standard antibiotics like ciprofloxacin, indicating a strong potential for antibacterial activity .
Case Studies
- In Vivo Studies : In vivo evaluations on infected animal models have shown that treatment with this compound resulted in significant reduction in bacterial load compared to control groups.
- Combination Therapy : When used in combination with other antibiotics, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
